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molecular formula C15H16O B1296281 4,4'-Dimethylbenzhydrol CAS No. 885-77-8

4,4'-Dimethylbenzhydrol

Cat. No. B1296281
M. Wt: 212.29 g/mol
InChI Key: RGYZQSCFKFDECZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846012B2

Procedure details

With the same method as for Compound 13, 4,4′-dimethylbenzophenone (Wako Pure Chemical Industries, Ltd.) and sodium borohydride (Wako Pure Chemical Industries, Ltd.) were used, to thereby obtain the title compound.
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2CO)C2C(=CC=CC=2)C=CC=1.[CH3:19][C:20]1[CH:34]=[CH:33][C:23]([C:24]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=2)=[O:25])=[CH:22][CH:21]=1.[BH4-].[Na+]>>[CH3:19][C:20]1[CH:21]=[CH:22][C:23]([CH:24]([C:26]2[CH:31]=[CH:30][C:29]([CH3:32])=[CH:28][CH:27]=2)[OH:25])=[CH:33][CH:34]=1 |f:2.3|

Inputs

Step One
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C1=C(C=CC=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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